NH-3

Übersicht

Beschreibung

Ammonia, with the chemical formula NH₃, is a colorless gas with a pungent odor. It is composed of one nitrogen atom bonded to three hydrogen atoms. Ammonia is a significant compound in both the atmosphere and the biosphere. It is the simplest stable compound of nitrogen and hydrogen and serves as a starting material for the production of many commercially important nitrogen compounds .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

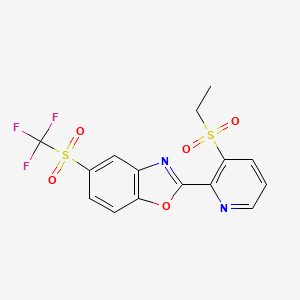

Im Labor kann Ammoniak durch Erhitzen eines Ammoniumsalzes, wie z. B. Ammoniumchlorid, mit einer starken Base wie Natriumhydroxid oder Calciumhydroxid hergestellt werden. Die Reaktion verläuft wie folgt: [ 2 \text{NH}4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 ] Ammoniakgas kann auch durch Erhitzen konzentrierter Ammoniaklösung hergestellt werden {_svg_2}.

Industrielle Produktionsverfahren

Das wichtigste industrielle Verfahren zur Herstellung von Ammoniak ist das Haber-Bosch-Verfahren. Dieser Prozess beinhaltet die direkte Kombination von Stickstoff- und Wasserstoffgasen in Gegenwart eines Eisenkatalysators unter hohem Druck und hoher Temperatur: [ \text{N}2 + 3 \text{H}_2 \rightarrow 2 \text{NH}_3 ] Diese Methode ist sehr effizient und wird zur großtechnischen Herstellung von Ammoniak eingesetzt {_svg_3}.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ammoniak unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Ammoniak kann zu Stickstoffgas und Wasser oxidiert werden.

Reduktion: Ammoniak kann als Reduktionsmittel wirken und Metalloxide zu ihren entsprechenden Metallen reduzieren.

Substitution: Ammoniak reagiert mit Säuren unter Bildung von Ammoniumsalzen, z. B. Ammoniumchlorid bei Reaktion mit Salzsäure.

Häufige Reagenzien und Bedingungen

Oxidation: Erfordert ein Oxidationsmittel wie Sauerstoff oder Chlor.

Reduktion: Beinhaltet Metalloxide und hohe Temperaturen.

Substitution: Beinhaltet Säuren wie Salzsäure oder Schwefelsäure.

Hauptprodukte

Oxidation: Stickstoffgas (N₂) und Wasser (H₂O).

Reduktion: Reine Metalle und Wasser.

Substitution: Ammoniumsalze wie Ammoniumchlorid (NH₄Cl) und Ammoniumsulfat (NH₄)₂SO₄.

Wissenschaftliche Forschungsanwendungen

Ammoniak hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Verbindungen verwendet.

Biologie: Spielt eine Rolle im Stickstoffkreislauf und wird zum Studium von Stoffwechselprozessen verwendet.

Industrie: Wird zur Herstellung von Düngemitteln, Sprengstoffen und Reinigungsmitteln verwendet.

Wirkmechanismus

Ammoniak übt seine Wirkungen durch verschiedene Mechanismen aus:

Stoffwechselwege: Ammoniak ist an der Synthese von Aminosäuren und Nukleotiden beteiligt. Es ist auch ein Nebenprodukt des Proteinstoffwechsels.

Molekularziele: Ammoniak zielt auf Enzyme ab, die am Harnstoffzyklus und anderen Stoffwechselwegen beteiligt sind.

Physiologische Wirkungen: Ammoniak kann als Atemstimulans wirken und wird in Riechsalzen verwendet, um Ohnmacht zu verhindern.

Wirkmechanismus

Ammonia exerts its effects through various mechanisms:

Metabolic Pathways: Ammonia is involved in the synthesis of amino acids and nucleotides. It is also a byproduct of protein metabolism.

Molecular Targets: Ammonia targets enzymes involved in the urea cycle and other metabolic pathways.

Physiological Effects: Ammonia can act as a respiratory stimulant and is used in smelling salts to prevent fainting.

Vergleich Mit ähnlichen Verbindungen

Ammoniak kann mit anderen stickstoffhaltigen Verbindungen verglichen werden, wie z. B.:

Ammoniaklösung (NH₄OH): Eine Lösung von Ammoniak in Wasser, die als Reinigungsmittel und zur Herstellung von Düngemitteln verwendet wird.

Ammoniumsalze: Verbindungen wie Ammoniumchlorid und Ammoniumsulfat, die in Düngemitteln und anderen industriellen Anwendungen verwendet werden.

Ammoniak ist aufgrund seiner einfachen Struktur und seiner breiten Palette von Anwendungen in verschiedenen Bereichen einzigartig. Seine Fähigkeit, sowohl als schwache Base als auch als schwache Säure zu wirken, macht es in chemischen Reaktionen vielseitig .

Eigenschaften

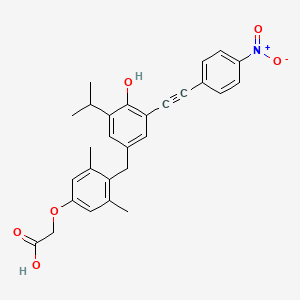

IUPAC Name |

2-[4-[[4-hydroxy-3-[2-(4-nitrophenyl)ethynyl]-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-17(2)25-14-21(15-26-18(3)11-24(12-19(26)4)35-16-27(30)31)13-22(28(25)32)8-5-20-6-9-23(10-7-20)29(33)34/h6-7,9-14,17,32H,15-16H2,1-4H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMROOKFPWGDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001033230 | |

| Record name | 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447415-26-1 | |

| Record name | NH-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447415261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KY638G8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)

![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)